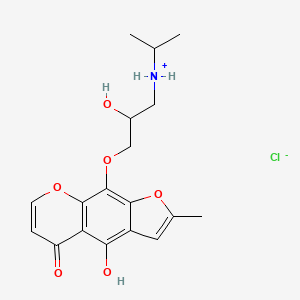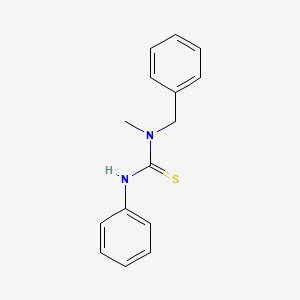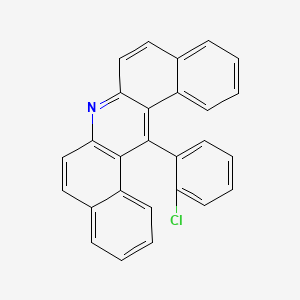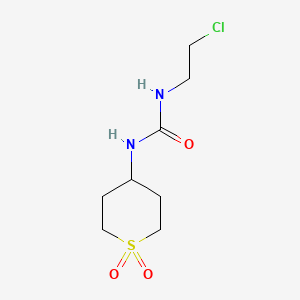![molecular formula C20H20N2O8S B14678629 Bis[4-acetamido-2-carbomethoxyphenyl]sulfone CAS No. 35880-77-4](/img/structure/B14678629.png)
Bis[4-acetamido-2-carbomethoxyphenyl]sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-acetamido-2-carbomethoxyphenyl]sulfone is a sulfone compound characterized by its unique structure, which includes two acetamido and two carbomethoxy groups attached to a central sulfone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-acetamido-2-carbomethoxyphenyl]sulfone typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-acetamido-2-carbomethoxyphenyl derivatives using sulfonyl chlorides under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the sulfone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[4-acetamido-2-carbomethoxyphenyl]sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation state compounds.
Reduction: The sulfone group can be reduced to sulfides under specific conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones with higher oxidation states.
Reduction: Corresponding sulfides.
Substitution: Nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Bis[4-acetamido-2-carbomethoxyphenyl]sulfone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Wirkmechanismus
The mechanism by which Bis[4-acetamido-2-carbomethoxyphenyl]sulfone exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfone group can also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-hydroxyphenyl)sulfone: Known for its use in polymer synthesis and as a precursor for various pharmaceuticals.
Bis(phenylsulfonyl)methane: Utilized in organic synthesis as a versatile intermediate for the construction of complex molecules.
Uniqueness
Bis[4-acetamido-2-carbomethoxyphenyl]sulfone is unique due to the presence of both acetamido and carbomethoxy groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications where these functional groups are advantageous.
Eigenschaften
CAS-Nummer |
35880-77-4 |
|---|---|
Molekularformel |
C20H20N2O8S |
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
methyl 5-acetamido-2-(4-acetamido-2-methoxycarbonylphenyl)sulfonylbenzoate |
InChI |
InChI=1S/C20H20N2O8S/c1-11(23)21-13-5-7-17(15(9-13)19(25)29-3)31(27,28)18-8-6-14(22-12(2)24)10-16(18)20(26)30-4/h5-10H,1-4H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
GATXOPXLLIMJGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)NC(=O)C)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14678555.png)


![1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14678570.png)

![(NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide](/img/structure/B14678576.png)




![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)

![3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14678640.png)
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)
